Cas no 77554-90-6 (2-propyloxane-4-carboxylic acid)

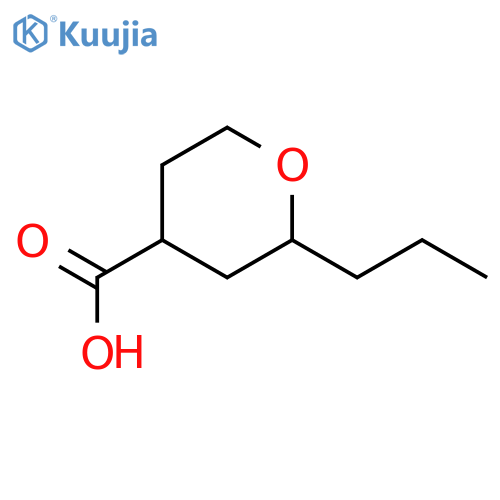

77554-90-6 structure

商品名:2-propyloxane-4-carboxylic acid

2-propyloxane-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-propyloxane-4-carboxylic acid

- SCHEMBL3354426

- STL562262

- CS-0232738

- 2-propyltetrahydro-2H-pyran-4-carboxylicacid

- Z1192344107

- 77554-90-6

- EN300-128422

- 2-propyltetrahydro-2H-pyran-4-carboxylic acid

- CDA55490

- AKOS013417512

-

- インチ: InChI=1S/C9H16O3/c1-2-3-8-6-7(9(10)11)4-5-12-8/h7-8H,2-6H2,1H3,(H,10,11)

- InChIKey: SJSIHSLNLYLNAU-UHFFFAOYSA-N

- ほほえんだ: CCCC1CC(CCO1)C(O)=O

計算された属性

- せいみつぶんしりょう: 172.109944368Da

- どういたいしつりょう: 172.109944368Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 156

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-propyloxane-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-128422-0.1g |

2-propyloxane-4-carboxylic acid |

77554-90-6 | 95% | 0.1g |

$317.0 | 2023-07-06 | |

| Enamine | EN300-128422-0.5g |

2-propyloxane-4-carboxylic acid |

77554-90-6 | 95% | 0.5g |

$713.0 | 2023-07-06 | |

| Enamine | EN300-128422-1.0g |

2-propyloxane-4-carboxylic acid |

77554-90-6 | 95% | 1.0g |

$914.0 | 2023-07-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10849-10G |

2-propyloxane-4-carboxylic acid |

77554-90-6 | 95% | 10g |

¥ 19,734.00 | 2023-04-13 | |

| TRC | B524888-100mg |

2-propyloxane-4-carboxylic acid |

77554-90-6 | 100mg |

$ 340.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN10849-5G |

2-propyloxane-4-carboxylic acid |

77554-90-6 | 95% | 5g |

¥ 11,840.00 | 2023-04-13 | |

| Aaron | AR01A60X-100mg |

2-propyloxane-4-carboxylic acid |

77554-90-6 | 95% | 100mg |

$461.00 | 2025-02-09 | |

| Enamine | EN300-128422-10000mg |

2-propyloxane-4-carboxylic acid |

77554-90-6 | 95.0% | 10000mg |

$3929.0 | 2023-10-01 | |

| A2B Chem LLC | AV52885-250mg |

2-propyloxane-4-carboxylic acid |

77554-90-6 | 95% | 250mg |

$511.00 | 2024-04-19 | |

| A2B Chem LLC | AV52885-2.5g |

2-propyloxane-4-carboxylic acid |

77554-90-6 | 95% | 2.5g |

$1921.00 | 2024-04-19 |

2-propyloxane-4-carboxylic acid 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

77554-90-6 (2-propyloxane-4-carboxylic acid) 関連製品

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:77554-90-6)2-propyloxane-4-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):528.0